molecular formula C13H20Cl2N2 B7898453 [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7898453
M. Wt: 275.21 g/mol
InChI Key: WHGHIWVEJCELMS-UHFFFAOYSA-N
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Description

[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a 3-chloro-benzyl group and a methylamine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the 3-Chloro-benzyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-chloro-benzyl group. This can be achieved through nucleophilic substitution reactions using 3-chloro-benzyl chloride.

    Addition of the Methylamine Group: The final step involves the introduction of the methylamine group to the piperidine ring. This can be done through reductive amination reactions using formaldehyde and methylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced derivatives of the piperidine ring and substituents.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and the 3-chloro-benzyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: can be compared with other piperidine derivatives, such as:

    [1-Benzyl-piperidin-4-yl]-methyl-amine hydrochloride: Lacks the chloro substituent, which may affect its binding affinity and biological activity.

    [1-(3-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: The fluoro substituent may confer different electronic properties compared to the chloro group.

    [1-(3-Methyl-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: The methyl group may influence the compound’s steric interactions and overall activity.

The uniqueness of This compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c1-15-13-5-7-16(8-6-13)10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGHIWVEJCELMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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